ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Overview
Description
Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 . It appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the deprotection of the SEM group of a compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .
Molecular Structure Analysis
The molecular structure of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate consists of a pyrrolo[2,3-c]pyridine ring attached to an ethyl carboxylate group . The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)6-12-8/h3-6,11H,2H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 190.2 . The compound should be stored at a temperature between 2-8°C .
Scientific Research Applications
1. Immunomodulators Targeting Janus Kinase 3
- Summary of Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been used as immunomodulators targeting Janus Kinase 3 (JAK3) for treating immune diseases such as organ transplantation .
- Methods of Application: The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
- Results: Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
2. Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Summary of Application: Compounds related to 1H-pyrrolo[2,3-b]pyridine derivatives have been used to reduce blood glucose, which may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compounds were found to be effective in reducing blood glucose .
3. Targeting Fibroblast Growth Factor Receptors (FGFR) in Cancer Therapy
- Summary of Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed targeting FGFR with development prospects .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
4. Anticancer and Antitumor Activities
- Summary of Application: The 1H-pyrrolo[2,3-b]pyridine moiety exhibits a broad spectrum of biological activities, including anticancer and antitumor .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds are used as anticancer, antitumor, antileukemia, and antiviral agents .
5. Treatment of Hyperglycemia and Related Disorders
- Summary of Application: Compounds related to 1H-pyrrolo[2,3-b]pyridine derivatives have been used to reduce blood glucose, which may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compounds were found to be effective in reducing blood glucose .
6. Targeting Fibroblast Growth Factor Receptors (FGFR) in Cancer Therapy
- Summary of Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed targeting FGFR with development prospects .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
4. Anti-Angiogenic and Antimicrobial Activities
- Summary of Application: The 1H-pyrrolo[2,3-b]pyridine moiety exhibits a broad spectrum of biological activities, including anti-angiogenic and antimicrobial activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds are used as inhibitors of HIV-1 and cell division cycle of 7-kinase .
5. Treatment of Chronic Pain
- Summary of Application: Compounds related to 1H-pyrrolo[2,3-b]pyridine derivatives have been used to reduce chronic pain .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compounds were found to be effective in reducing chronic pain .
6. Antifungal and Antimalarial Activities
- Summary of Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed with antifungal and antimalarial activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds are used as antifungal and antimalarial agents .
Safety And Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statements associated with this compound include H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)6-12-8/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMONQIODPWGJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443693 | |
Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
CAS RN |
147503-82-0 | |
Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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